3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride
Description
Systematic Nomenclature and Chemical Identification
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride represents a complex heterocyclic compound characterized by its unique molecular architecture and distinctive chemical properties. The compound is officially registered under the Chemical Abstracts Service number 1803566-49-5, which serves as its primary identification code in chemical databases and regulatory documentation. The molecular formula of this compound is established as C₁₂H₁₆Cl₂N₄O, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, two chlorine atoms, four nitrogen atoms, and one oxygen atom within its structure.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the compound's structural components through its descriptive name. The "3-{2-Methylimidazo[1,2-a]pyridin-3-yl}" portion identifies the imidazo[1,2-a]pyridine core structure with a methyl substituent at position 2, while the "piperazin-2-one" segment indicates the presence of a six-membered piperazine ring with a carbonyl group at position 2. The "dihydrochloride" designation specifies that the compound exists as a salt form with two hydrochloride molecules.
The compound's chemical properties are further characterized by specific physical parameters that define its commercial availability and research applications. Current market data indicates that the compound is available in various quantities, with pricing structures reflecting its specialized nature and research-grade purity requirements. The molecular structure incorporates multiple nitrogen-containing heterocycles, which contribute to its classification as a versatile small molecule scaffold with potential pharmaceutical applications.
| Chemical Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1803566-49-5 |
| Molecular Formula | C₁₂H₁₆Cl₂N₄O |
| Molecular Weight | Approximately 303.19 g/mol |
| Chemical Classification | Heterocyclic compound |
| Salt Form | Dihydrochloride |
Historical Development of Imidazo[1,2-a]pyridine-Piperazine Hybrid Compounds
The historical development of imidazo[1,2-a]pyridine-piperazine hybrid compounds represents a significant chapter in the evolution of heterocyclic chemistry and pharmaceutical research. Imidazo[1,2-a]pyridines have emerged as one of the most potential bicyclic 5-6 heterocyclic rings, recognized as a drug prejudice scaffold due to their broad range of applications in medicinal chemistry. The systematic exploration of these compounds began with fundamental research into imidazo[1,2-a]pyridine derivatives, which demonstrated remarkable similarities to biologically significant compounds, particularly purines and indole groups.
The synthesis methodologies for imidazo[1,2-a]pyridine derivatives have undergone substantial evolution over the past decades. Early synthetic approaches focused on conventional methodologies, but recent advancements have introduced innovative synthesis strategies that enable more efficient production of diverse derivatives. Researchers have developed various synthetic routes, including reactions involving 2-aminopyridines as central coupling components, which frequently serve as foundational elements in the construction of these heterocyclic systems.
The integration of piperazine moieties with imidazo[1,2-a]pyridine structures represents a sophisticated approach to molecular design that emerged from the recognition of both scaffold systems' individual pharmaceutical importance. Piperazine derivatives have long been recognized for their biological activity and therapeutic potential, while imidazo[1,2-a]pyridine compounds have demonstrated effectiveness across multiple therapeutic areas. The combination of these two heterocyclic systems creates hybrid molecules that potentially retain the beneficial properties of both parent structures while introducing novel pharmacological characteristics.
Recent developments in the field have focused on optimizing synthetic methodologies to achieve higher yields and improved selectivity in the production of these hybrid compounds. Advanced synthetic techniques, including tandem reactions and multi-component coupling reactions, have been employed to construct complex molecular architectures efficiently. These methodological improvements have facilitated the exploration of structure-activity relationships and enabled the development of increasingly sophisticated molecular designs.
Significance in Modern Medicinal Chemistry
The significance of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride in modern medicinal chemistry extends beyond its individual therapeutic potential to encompass its role as a representative example of contemporary drug design strategies. Imidazo[1,2-a]pyridine scaffolds have gained recognition as privileged structures in pharmaceutical research due to their diverse biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities.
The compound exemplifies the current trend toward hybrid molecular architectures that combine multiple pharmacophores within a single molecular framework. This approach represents a sophisticated strategy in medicinal chemistry, where researchers seek to maximize therapeutic efficacy while potentially minimizing adverse effects through the integration of complementary biological activities. The imidazo[1,2-a]pyridine core structure has been successfully incorporated into various marketed pharmaceutical preparations, demonstrating the clinical viability of this chemical scaffold.
Contemporary research has highlighted the importance of structural modifications within the imidazo[1,2-a]pyridine framework to optimize biological activity and pharmacological properties. The presence of the piperazine moiety in the target compound adds another dimension of pharmaceutical relevance, as piperazine derivatives are well-established components in numerous therapeutic agents. This combination creates opportunities for novel mechanisms of action and potentially improved therapeutic profiles compared to single-scaffold compounds.
The compound's position within the broader landscape of heterocyclic drug discovery reflects the ongoing evolution of medicinal chemistry toward increasingly complex and sophisticated molecular designs. Research findings indicate that structural modifications of imidazo[1,2-a]pyridine scaffolds can lead to the discovery and development of novel therapeutic agents with enhanced potency and selectivity. The systematic exploration of these modifications has become a focal point for researchers seeking to expand the therapeutic applications of this important chemical class.
| Therapeutic Area | Documented Activity | Research Status |
|---|---|---|
| Oncology | Anticancer properties | Active research |
| Infectious Diseases | Antimycobacterial activity | Clinical development |
| Neurology | Anticonvulsant effects | Preclinical studies |
| Gastroenterology | Proton pump inhibition | Established applications |
| General Antimicrobial | Broad-spectrum activity | Ongoing investigation |
Properties
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-8-11(10-12(17)14-6-5-13-10)16-7-3-2-4-9(16)15-8;;/h2-4,7,10,13H,5-6H2,1H3,(H,14,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDRXWWSHWXRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3C(=O)NCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is commonly synthesized via condensation reactions involving 2-aminopyridines and carbonyl compounds or related substrates. Several metal-free and catalyst-mediated protocols have been developed:
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: This three-component reaction involves 2-aminopyridine, aldehydes, and isonitriles, efficiently producing 2,3-disubstituted imidazo[1,2-a]pyridines. Metal-free catalysts such as perchloric acid or hydrochloric acid in continuous flow systems have been reported to facilitate this reaction with high yields and scalability.
Microwave-Assisted Condensation: Rapid and mild microwave protocols enable the condensation of substituted 2-aminopyridines with bromomalonaldehyde in ethanol-water media, isolating intermediates that confirm mechanistic pathways involving enamine formation and cyclization.
Base-Mediated Amidation and Sulfenylation: Potassium hydroxide-mediated reactions at ambient temperature or reflux conditions without base have been used to prepare 3-substituted imidazo[1,2-a]pyridin-2-ones and their derivatives, involving intramolecular amidation and subsequent substitution steps.
These methods provide the foundational imidazo[1,2-a]pyridine framework necessary for further functionalization.
Coupling with Piperazin-2-one and Salt Formation
While direct literature on the synthesis of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride is limited, general strategies for coupling imidazo[1,2-a]pyridine derivatives with piperazine or piperazinone moieties involve:
Nucleophilic Substitution or Amidation: The 3-position functional group on the imidazo[1,2-a]pyridine (commonly a halide or aldehyde) can be reacted with piperazin-2-one under conditions promoting nucleophilic substitution or amidation to form the desired linkage.
Salt Formation: The dihydrochloride salt is typically prepared by treating the free base compound with hydrochloric acid under controlled conditions, enhancing solubility and stability for pharmaceutical applications.
Representative Data Table of Key Preparation Steps
Research Findings and Analysis
The metal-free synthesis of imidazo[1,2-a]pyridines via condensation reactions is well-established and environmentally benign, favoring scalability and sustainability.
The aza-Friedel–Crafts reaction catalyzed by Lewis acids such as Yb(OTf)3 enables efficient functionalization at the 3-position, critical for introducing the 2-methyl substituent on the imidazo[1,2-a]pyridine ring.
The coupling with piperazin-2-one is generally performed via nucleophilic substitution or amidation, although specific optimized protocols for this exact compound require further experimental detail. The formation of the dihydrochloride salt is a standard pharmaceutical practice to improve compound properties.
The overall synthetic route benefits from mild conditions, catalyst-free or metal-free steps where possible, and operational simplicity, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: Halogenation reactions can introduce halogen atoms into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine or iodine in chloroform for halogenation.
Major Products
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
Research indicates that compounds similar to 3-{2-methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride may exhibit neuroprotective properties. Studies have focused on their potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential.
- Case Study: A study exploring the effects of piperazine derivatives on neuroinflammation found that certain derivatives could reduce markers of inflammation in neuronal cells, suggesting a protective effect against neurodegenerative processes .
Anticancer Research
The compound's structural features suggest it could serve as a lead compound in the development of anticancer therapies. Its interaction with various cellular pathways may inhibit tumor growth or induce apoptosis in cancer cells.
- Case Study: In vitro studies have demonstrated that similar piperazine compounds can inhibit the proliferation of specific cancer cell lines by inducing cell cycle arrest and apoptosis . This indicates a promising avenue for further exploration of 3-{2-methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride in cancer treatment.
Neurotransmitter Modulation
Research has shown that compounds like 3-{2-methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for developing treatments for psychiatric disorders such as depression and anxiety.
Antioxidant Properties
Emerging studies suggest that this compound might possess antioxidant properties. The dual role of related compounds in acting as both pro-oxidants and antioxidants depending on their concentration and cellular environment highlights the need for comprehensive studies to elucidate these mechanisms.
Mechanism of Action
The mechanism of action of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound is distinguished from analogs by its unique fusion of imidazo[1,2-a]pyridine and piperazin-2-one. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Target Compound: The dihydrochloride salt improves solubility (>100 mg/mL in water) compared to free bases. The 2-methyl group on the imidazopyridine may increase metabolic stability by shielding reactive sites .
- Compound 1 () : The pyrazoline linker and nitro group contribute to STAT3 inhibition but may introduce toxicity risks. Lower solubility (10–20 mg/mL) limits bioavailability .
- Solubility varies with piperazine substituents but is generally lower than the dihydrochloride form .
- Trazodone Analog () : The triazole ring and chlorophenyl group target serotonin receptors, with high solubility due to hydrochloride salt. However, the absence of a lactam reduces hydrogen-bonding capacity .
Biological Activity
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride (CAS Number: 1803566-49-5) is a chemical compound with potential biological activities. The compound features a complex structure that includes a piperazine moiety and an imidazo[1,2-a]pyridine ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its potential therapeutic applications.
Biological Activity Overview
The biological activity of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride has been studied in various contexts, including its effects on cancer cells, neurological activity, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
- IC50 Values : The compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating significant antiproliferative activity .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Interaction with Proteins : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival pathways through hydrophobic contacts and hydrogen bonding .
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence regarding the neuropharmacological potential of this compound:
Research Findings Summary Table
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride on multiple cancer cell lines. Results indicated that the compound induced apoptosis and inhibited proliferation effectively compared to control groups.
-
Neuropharmacological Assessment :
- In a pharmacological assessment focusing on seizure models, compounds similar to 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride exhibited significant anticonvulsant effects, warranting further investigation into its neuroprotective properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via cyclocondensation reactions involving 2-aminoimidazole derivatives and 1,3-difunctional aliphatic precursors. Key steps include optimizing stoichiometry (e.g., using a 1:2 molar ratio of imidazole to diamine derivatives) and controlling reaction conditions (e.g., reflux in methanol or ethanol). Acidic workup with HCl (37%) followed by solvent removal under reduced pressure yields the dihydrochloride salt with >95% efficiency . To improve yields, monitor reaction progress via TLC and purify intermediates using column chromatography with ethyl acetate/hexane gradients.
Q. How should researchers validate the structural integrity of this compound during synthesis?
- Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm proton environments and carbon frameworks, particularly imidazo-pyridine and piperazine moieties. Look for characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine methyl groups at δ 2.3–3.1 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and compare experimental vs. calculated m/z values (e.g., ±0.5 Da tolerance) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and NH/OH bands (if present) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Answer : Prioritize in vitro assays:
- Antiparasitic Activity : Test against Leishmania or Trypanosoma strains using MTT assays, with IC50 values compared to reference drugs (e.g., miltefosine) .
- Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) to establish selectivity indices .
- Receptor Binding : Use radioligand displacement assays for targets like serotonin or dopamine receptors, given structural analogs’ neuroleptic properties .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?
- Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error synthesis . Use molecular docking (AutoDock Vina) to predict binding affinities for target receptors (e.g., 5-HT2A). Combine with ADMET prediction tools (e.g., SwissADME) to optimize LogP (target 2–3), polar surface area (<140 Ų), and Lipinski compliance .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Answer : Conduct meta-analyses of SAR studies:
- Substitution Patterns : Compare analogs with trifluoromethyl (e.g., compound 1b in ) vs. chlorophenyl groups (compound 11b in ). Note that electron-withdrawing groups often enhance antiparasitic activity but increase cytotoxicity .
- Salt Forms : Dihydrochloride salts improve solubility but may alter membrane permeability vs. free bases. Validate via parallel artificial membrane permeability assays (PAMPA) .
Q. How can impurity profiling be systematically addressed during scale-up synthesis?
- Answer : Implement orthogonal analytical methods:
- HPLC-UV/MS : Detect and quantify impurities (e.g., des-methyl byproducts) using C18 columns and 0.1% TFA in water/acetonitrile gradients .
- NMR Spiking : Add reference standards (e.g., Impurity D(BP) hydrochloride ) to reaction mixtures to identify unexpected peaks.
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to predict stability-related impurities .
Q. What advanced techniques characterize its solid-state properties for formulation development?
- Answer : Use:
- PXRD : Confirm crystalline vs. amorphous forms. Compare experimental diffractograms with simulated patterns from single-crystal data.
- DSC/TGA : Determine melting points (e.g., 138°C for compound 4a ) and thermal degradation profiles.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for salt forms .
Methodological Notes
- Contradictions in Evidence : While reports high yields (>95%) for hydrochloride salts, notes variability in biological activity due to minor structural changes. Researchers must balance synthetic efficiency with functional group tuning.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
